molecular formula C17H16N4O2S B7735715 4-oxo-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-6-phenyl-1H-pyrimidine-5-carbonitrile

4-oxo-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-6-phenyl-1H-pyrimidine-5-carbonitrile

Cat. No.: B7735715
M. Wt: 340.4 g/mol
InChI Key: NLBRATOYQUKRJV-UHFFFAOYSA-N
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Description

4-oxo-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-6-phenyl-1H-pyrimidine-5-carbonitrile is a complex organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-6-phenyl-1H-pyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine core, followed by the introduction of the pyrrolidine and phenyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-oxo-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-6-phenyl-1H-pyrimidine-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-oxo-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-6-phenyl-1H-pyrimidine-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-oxo-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-6-phenyl-1H-pyrimidine-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-oxo-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-6-phenyl-1H-pyrimidine-5-carbonitrile is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyrrolidine ring enhances its three-dimensional structure, potentially improving its binding affinity to biological targets. Additionally, the nitrile group provides a reactive site for further chemical modifications .

Properties

IUPAC Name

4-oxo-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-6-phenyl-1H-pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c18-10-13-15(12-6-2-1-3-7-12)19-17(20-16(13)23)24-11-14(22)21-8-4-5-9-21/h1-3,6-7H,4-5,8-9,11H2,(H,19,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLBRATOYQUKRJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CSC2=NC(=O)C(=C(N2)C3=CC=CC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C(=O)CSC2=NC(=O)C(=C(N2)C3=CC=CC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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